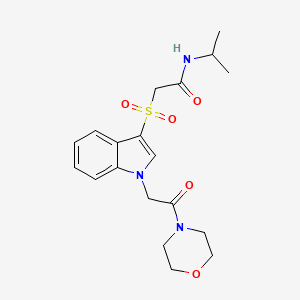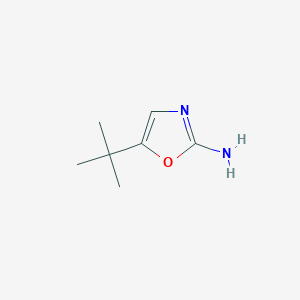![molecular formula C19H18N4O3 B2648711 1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941918-03-2](/img/structure/B2648711.png)
1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPO or EPO-PEP, and it has been synthesized using different methods.
Applications De Recherche Scientifique
Environmental and Health Impact Studies :
- Exposure to Organophosphorus and Pyrethroid Pesticides : A study reported widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children in South Australia. This research is crucial for understanding the extent of exposure to neurotoxic insecticides in the general population, especially in young children, informing public health policy on regulation and use of these chemicals (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism Studies :
- BMS-690514 Metabolism and Disposition : The disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, was investigated in humans. The study found that BMS-690514 was well absorbed and extensively metabolized via multiple metabolic pathways, with excretion in both bile and urine (Christopher et al., 2010).
Endocrine Disruption Studies :
- Presence of Nonylphenols in Food : A study highlighted that 4-Nonylphenols (NPs), known as endocrine disrupters, are ubiquitous in food. It emphasized the need for systematic reports on the concentrations of NPs in food due to the potential consequences of long-term dietary exposure to such endocrine disrupters (Guenther et al., 2002).
Receptor Binding and Imaging Studies :
- Quantitative Imaging of 5-HT(1A) Receptor Binding : This study developed a method for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers using [(18)F]p-MPPF, a compound used for 5-hydroxytryptamine(1A) receptor imaging. It found a good correlation between the obtained binding potentials and literature values for 5-HT(1A) receptor densities (Passchier et al., 2000).
Toxicological Studies :
- Fatal Case Involving N-Ethyldeschloroketamine and Venlafaxine : A fatal case study involving the abuse of N-ethyldeschloroketamine and venlafaxine was presented. It emphasized the rapid growth of the market for new psychoactive substances and the challenges in toxicological analysis and interpretation (Theofel et al., 2018).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-25-16-7-5-15(6-8-16)23-12-14(10-17(23)24)19-21-18(22-26-19)13-4-3-9-20-11-13/h3-9,11,14H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHDPASJMJNOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)




![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)

![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)